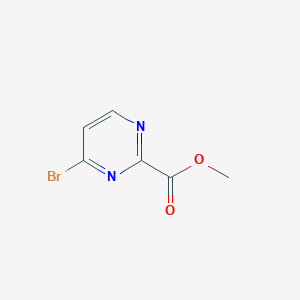

Methyl 4-bromopyrimidine-2-carboxylate

Description

The exact mass of the compound Methyl 4-bromopyrimidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-bromopyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromopyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGLGITKPNEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734935 | |

| Record name | Methyl 4-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-40-9 | |

| Record name | Methyl 4-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromopyrimidine-2-carboxylate

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyrimidine ring holds a position of particular prominence, being a core component of nucleobases and a versatile pharmacophore.[1][2] Methyl 4-bromopyrimidine-2-carboxylate (CAS No: 1206250-40-9) is a highly valuable, functionalized building block that offers medicinal chemists a strategic entry point for molecular diversification.[3][4][5] Its structure is characterized by two distinct reactive sites: a bromine atom at the 4-position, which is amenable to a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), and a methyl ester at the 2-position, which can be readily hydrolyzed or converted into other functional groups. This dual functionality allows for the precise and controlled construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of biologically active compounds.[6] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed experimental insights.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of Methyl 4-bromopyrimidine-2-carboxylate reveals a strategy centered on two key transformations: esterification and a Sandmeyer reaction. The disconnection of the ester bond points to 4-bromopyrimidine-2-carboxylic acid as the immediate precursor. The C-Br bond at the 4-position can be reliably installed from a primary amino group via a diazotization-displacement sequence, a classic transformation known as the Sandmeyer reaction. This leads back to the readily accessible starting material, 4-aminopyrimidine-2-carboxylic acid.

Caption: Retrosynthetic pathway for Methyl 4-bromopyrimidine-2-carboxylate.

Key Synthetic Transformations

Part A: Installation of the C4-Bromo Substituent via the Sandmeyer Reaction

The conversion of an aromatic or heteroaromatic primary amine to a halide is a cornerstone of organic synthesis. While direct electrophilic halogenation of the pyrimidine ring can be challenging and lead to regioselectivity issues, the Sandmeyer reaction offers a reliable and high-yielding alternative.[7][8] This reaction proceeds through the formation of a diazonium salt intermediate from the corresponding amine, which is then displaced by a halide using a copper(I) salt catalyst.[9][10]

The mechanism is initiated by the diazotization of the 4-amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr in this case). The resulting pyrimidine-4-diazonium salt is then subjected to a copper(I) bromide-catalyzed decomposition. A single-electron transfer (SET) from Cu(I) to the diazonium salt generates an aryl radical, with the loss of dinitrogen gas, and a Cu(II) species.[9][10] The aryl radical then abstracts a bromine atom from the Cu(II) bromide complex to form the final product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.

Causality Behind Experimental Choices:

-

Low Temperature: Diazotization is performed at low temperatures (typically 0 to -10 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[11]

-

Copper(I) Bromide: The use of a Cu(I) salt is crucial for the catalytic cycle. While other metals can be used, copper provides a reliable and cost-effective method for this transformation.[7] The counter-ion of the copper salt must match the desired halide to prevent the formation of mixed halide products.[10]

Part B: Esterification of 4-Bromopyrimidine-2-carboxylic Acid

With the 4-bromo substituent installed, the final step is the conversion of the carboxylic acid at the 2-position to its corresponding methyl ester. Several robust methods exist for this transformation, and the choice often depends on the substrate's sensitivity and the desired scale of the reaction.[12]

-

Fischer Esterification: This is a classic and economical method involving the reaction of the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl).[13] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product.[13] This method is well-suited for substrates that are stable to strongly acidic conditions.

-

Acid Chloride Formation Followed by Alcoholysis: For more sensitive substrates or when milder conditions are required, a two-step procedure is often employed. The carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acid chloride is then treated with methanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

Coupling Agent-Mediated Esterification: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with a catalyst like 4-Dimethylaminopyridine (DMAP), can facilitate ester formation under very mild, neutral conditions.[14][15][16] This approach is ideal for complex molecules with acid- or base-sensitive functional groups.

For the synthesis of Methyl 4-bromopyrimidine-2-carboxylate, the Fischer esterification represents the most direct and atom-economical approach, given the relative stability of the bromopyrimidine core to acidic conditions.

Detailed Synthetic Pathway and Protocol

The following section details a validated, two-step protocol for the synthesis of Methyl 4-bromopyrimidine-2-carboxylate starting from 4-aminopyrimidine-2-carboxylic acid.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Methyl 4-Bromopyrimidine-2-carboxylate | 1206250-40-9 | GYB25040 [biosynth.com]

- 4. Methyl 4-bromopyrimidine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - Methyl 4-bromopyrimidine-2-carboxylate (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Methyl 4-bromopyrimidine-2-carboxylate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4-bromopyrimidine-2-carboxylate is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring and the strategic placement of a bromo substituent and a methyl ester, render it a highly versatile scaffold for the construction of complex molecular architectures. The pyrimidine core is a prevalent motif in numerous biologically active compounds, including approved therapeutics, making this building block particularly valuable for drug discovery programs.

The strategic positioning of the bromine atom at the 4-position allows for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Simultaneously, the methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing an additional handle for molecular elaboration. This dual functionality makes Methyl 4-bromopyrimidine-2-carboxylate a powerful tool for generating libraries of novel compounds for biological screening. This guide provides a comprehensive overview of its physical and chemical properties, key reactions, and practical applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory. The key physical and chemical characteristics of Methyl 4-bromopyrimidine-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1206250-40-9 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 314.4 °C | [1] |

| Purity | Typically ≥98% | [2] |

Note: Specific data on melting point and solubility are not consistently reported in publicly available sources and may vary depending on the supplier and purity.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 4-bromopyrimidine-2-carboxylate is dominated by the chemistry of its two primary functional groups: the bromo substituent and the methyl ester. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the C4-Br bond towards nucleophilic aromatic substitution and, more significantly, oxidative addition in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Methyl 4-bromopyrimidine-2-carboxylate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings.[3] These reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds.

1. Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl and heteroaryl-aryl compounds. The general transformation is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of Methyl 4-bromopyrimidine-2-carboxylate.

2. Stille Coupling: In a Stille coupling, an organostannane reagent is coupled with the bromopyrimidine. This reaction is known for its tolerance of a wide range of functional groups.

3. Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and offers a highly efficient method for C-C bond formation.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the desired product in these cross-coupling reactions. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), while typical bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position, where the bromine atom acts as a good leaving group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the pyrimidine core.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of Methyl 4-bromopyrimidine-2-carboxylate with a generic arylboronic acid.

Materials:

-

Methyl 4-bromopyrimidine-2-carboxylate

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromopyrimidine-2-carboxylate (1.0 equivalent), the arylboronic acid (1.1 equivalents), PdCl₂(dppf) (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent the degradation of the palladium catalyst.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be deoxygenated prior to use by bubbling with an inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, and Methyl 4-bromopyrimidine-2-carboxylate serves as a valuable entry point for the synthesis of a wide array of biologically active molecules. Its derivatives have been explored as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, substituted pyrimidines are known to act as kinase inhibitors, a critical class of anti-cancer agents.[3] The ability to rapidly generate diverse libraries of pyrimidine-based compounds using this building block makes it an indispensable tool in modern drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 4-bromopyrimidine-2-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Based on related compounds, it may cause skin, eye, and respiratory irritation.[3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 4-bromopyrimidine-2-carboxylate is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. This guide has provided a comprehensive overview of its physical and chemical properties, along with a practical, field-proven protocol for its use in Suzuki-Miyaura coupling. By leveraging the insights provided herein, researchers, scientists, and drug development professionals can effectively utilize this powerful reagent to advance their research and development efforts.

References

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 2-Bromopyrimidine-4-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

Methyl 4-bromopyrimidine-2-carboxylate: A Technical Guide for Advanced Synthesis

Abstract

Methyl 4-bromopyrimidine-2-carboxylate is a key heterocyclic building block poised for significant application in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical identity, structural characteristics, and reactivity profile. We will explore the principles governing its synthetic utility, focusing on the strategic importance of the C4-bromo and C2-ester functionalities. This document serves as a comprehensive resource for researchers, offering insights into its application as a versatile scaffold for the development of complex molecular architectures and novel therapeutic agents.

Core Compound Identification and Properties

Methyl 4-bromopyrimidine-2-carboxylate is a substituted pyrimidine characterized by a bromine atom at the 4-position and a methyl ester at the 2-position. These features make it a valuable intermediate for introducing the pyrimidine core into larger molecules through various cross-coupling and substitution reactions.

Chemical Identifiers

Proper identification is critical for regulatory compliance and experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1206250-40-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| IUPAC Name | methyl 4-bromopyrimidine-2-carboxylate | N/A |

| SMILES | COC(=O)C1=NC=CC(=N1)Br | [1] |

| InChIKey | WOCGLGITKPNEFI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in different solvent systems and its suitability for various reaction conditions.

| Property | Value | Notes |

| Boiling Point | 314.4 °C | Predicted value. |

| XlogP | 1.4 | Predicted value, indicating moderate lipophilicity.[2] |

| Appearance | Solid (typical) | N/A |

Chemical Reactivity and Synthetic Strategy

The synthetic utility of Methyl 4-bromopyrimidine-2-carboxylate is dominated by the reactivity of the C-Br bond at the 4-position of the electron-deficient pyrimidine ring.

Principles of Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens.[3][4] The presence of a good leaving group, such as bromine, at the C4 position, and an additional electron-withdrawing methyl ester group at the C2 position, further activates the ring for Nucleophilic Aromatic Substitution (SNAr) .

The mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Attack at the C4 position allows the negative charge in the intermediate to be delocalized onto the ring nitrogens, a stabilizing feature that lowers the activation energy for the reaction.[3]

Caption: Generalized SNAr pathway on the pyrimidine core.

Key Reaction Classes

-

Nucleophilic Aromatic Substitution (SNAr): The C4-bromo group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental for introducing diverse functional groups and building molecular complexity. The reaction's efficiency is enhanced by the electron-deficient nature of the pyrimidine ring.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond serves as an excellent handle for transition metal-catalyzed reactions. The Suzuki-Miyaura coupling is particularly noteworthy, enabling the formation of C-C bonds by coupling with boronic acids or esters.[6][7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are common motifs in drug molecules.[4][8] Other important coupling reactions include Buchwald-Hartwig amination (C-N bond formation) and Sonogashira coupling (C-C alkyne formation).

Caption: Key synthetic transformations of the title compound.

Proposed Synthetic Workflow

While specific literature detailing the synthesis of Methyl 4-bromopyrimidine-2-carboxylate is scarce, a plausible route can be designed based on established pyrimidine chemistry. A common strategy involves the condensation of a 1,3-dicarbonyl equivalent with an amidine, followed by functional group manipulation.

Hypothetical Retrosynthesis

A logical retrosynthetic analysis suggests that the target molecule could be derived from a corresponding 4-hydroxypyrimidine, which itself can be synthesized via a ring-forming condensation reaction.

Caption: Plausible retrosynthetic pathway.

Proposed Experimental Protocol (Illustrative)

This protocol is a theoretical pathway and must be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Methyl 4-hydroxypyrimidine-2-carboxylate

-

To a solution of sodium methoxide in methanol, add a suitable amidine hydrochloride (e.g., formamidine hydrochloride) and a diethyl malonate derivative.

-

Heat the mixture under reflux for several hours until cyclization is complete, as monitored by TLC.

-

Cool the reaction mixture, neutralize with acid, and concentrate under reduced pressure.

-

Purify the resulting solid, Methyl 4-hydroxypyrimidine-2-carboxylate, by recrystallization.

Step 2: Bromination to Yield Methyl 4-bromopyrimidine-2-carboxylate

-

In a flask equipped for reflux and protected from moisture, carefully add phosphorus oxybromide (POBr₃) to the dried Methyl 4-hydroxypyrimidine-2-carboxylate from Step 1.

-

Heat the mixture gently to initiate the reaction, then maintain at reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 4-bromopyrimidine-2-carboxylate.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs for treating cancer, infections, and neurological disorders.[4][8] Its ability to form hydrogen bonds and serve as a bioisostere for phenyl rings makes it a valuable core for drug design.[8]

While specific examples originating from Methyl 4-bromopyrimidine-2-carboxylate are not widely published, its structure makes it an ideal starting point for synthesizing analogs of known bioactive molecules. For instance, it could be used to construct inhibitors of protein kinases, a major class of anticancer drugs, by using Suzuki coupling to install aryl groups at the 4-position that can interact with the kinase hinge region.[9]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Source:[9])

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Methyl 4-bromopyrimidine-2-carboxylate represents a highly versatile and valuable building block for synthetic and medicinal chemistry. Its dual functional handles—a reactive C4-bromo site amenable to a host of substitution and cross-coupling reactions, and a C2-ester group for further modification—provide a robust platform for molecular diversification. While detailed synthetic and application literature for this specific isomer remains an area for future exploration, the fundamental principles of pyrimidine reactivity strongly support its potential for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to harness the synthetic potential of this important chemical intermediate.

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. (n.d.). Google Patents.

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

-

Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Preprints.org. Retrieved from [Link]

-

Methyl 4-bromopyrimidine-2-carboxylate (C6H5BrN2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

The 4-substitution of 3-bromopyridines with additional nucleophiles. a.... (n.d.). ResearchGate. Retrieved from [Link]

-

United States Patent. (2013, January 18). Googleapis.com. Retrieved from [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange. Retrieved from [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED!. (2023, February 26). YouTube. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2024, November 23). ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

United States Patent. (2018, March 12). Googleapis.com. Retrieved from [Link]

- CN104974082A - Preparation method of 2-methyl-4-bromopyridine. (n.d.). Google Patents.

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2022, May 1). ResearchGate. Retrieved from [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). MDPI. Retrieved from [Link]

-

Regioselective Synthesis of 2,8-Disubstituted 4-Aminopyrido[3,2-d]pyrimidine-6-carboxylic Acid Methyl Ester Compounds. (2012, January 6). figshare. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ucla.edu [chem.ucla.edu]

An In-Depth Technical Guide to the Reactivity Profile of Methyl 4-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, famously constituting the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA.[1][2] Its wide occurrence in nature is mirrored in a vast array of synthetic compounds with significant therapeutic applications, including antiviral, anticancer, and antibacterial agents.[1][3] The inherent π-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, dictates its chemical reactivity, making it susceptible to nucleophilic attack while being relatively resistant to electrophilic substitution.[4][5][6]

This guide focuses on the reactivity profile of a key building block in contemporary drug discovery: Methyl 4-bromopyrimidine-2-carboxylate . This molecule is a bifunctional intermediate, offering two distinct sites for chemical modification: the reactive bromine atom at the 4-position and the methyl ester at the 2-position.[7] Understanding the nuanced reactivity of this compound is paramount for its strategic deployment in the synthesis of complex molecular architectures for novel therapeutic agents.

Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. This arrangement leads to a significant polarization of the ring's electron density. The nitrogen atoms, being more electronegative than carbon, withdraw electron density, rendering the carbon atoms at positions 2, 4, and 6 electron-deficient.[4][6] The 5-position, in contrast, is less electron-deficient and can undergo electrophilic attack under certain conditions.[4][5]

In the case of Methyl 4-bromopyrimidine-2-carboxylate, the electronic landscape is further modulated by the substituents:

-

4-Bromo Group: The bromine atom is a good leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for metal-catalyzed cross-coupling reactions.

-

2-Carboxylate Group: The electron-withdrawing nature of the methyl carboxylate group further enhances the electron deficiency of the pyrimidine ring, particularly at the 2 and 6 positions.

This electronic profile dictates that the primary modes of reactivity for this molecule will be centered around the C4 position, with the C-Br bond being the most labile for substitution.

Key Reaction Manifolds for Methyl 4-bromopyrimidine-2-carboxylate

The strategic functionalization of Methyl 4-bromopyrimidine-2-carboxylate hinges on leveraging the reactivity of the C4-Br bond. The two predominant and highly versatile reaction classes are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[6] For Methyl 4-bromopyrimidine-2-carboxylate, the C4 position is the most activated site for SNAr. The general order of reactivity for different positions on the pyrimidine ring towards nucleophiles is C4(6) > C2 > C5.[8]

Mechanism of SNAr at the C4 Position

The SNAr mechanism proceeds through a two-step addition-elimination pathway.

Caption: Generalized workflow for the SNAr reaction.

The stability of the anionic intermediate, often referred to as a Meisenheimer complex, is a key factor in determining the reaction's feasibility. For attack at the C4 position, the negative charge can be delocalized onto one of the ring nitrogen atoms, providing significant stabilization.[9][10]

Experimental Protocol: Amination via SNAr

A common application of SNAr on this substrate is the introduction of amine functionalities, which are prevalent in many pharmaceutical compounds.

| Parameter | Condition | Rationale |

| Substrate | Methyl 4-bromopyrimidine-2-carboxylate | Activated for nucleophilic attack at C4. |

| Nucleophile | Primary or Secondary Amine (e.g., Piperidine) | Provides the desired amino functionality. |

| Solvent | Polar aprotic (e.g., DMF, THF) or alcohol | Facilitates the reaction and solvates the ions. |

| Base | K₂CO₃ or Et₃N (optional) | To neutralize any generated HBr. |

| Temperature | Room Temperature to 80 °C | Dependent on the nucleophilicity of the amine. |

Step-by-Step Methodology:

-

Dissolve Methyl 4-bromopyrimidine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF).

-

Add the amine (1.1 - 1.5 eq) to the solution.

-

If the amine salt is used, or if HBr is generated, add a non-nucleophilic base (1.5 eq).

-

Stir the reaction mixture at the appropriate temperature, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C4-Br bond of Methyl 4-bromopyrimidine-2-carboxylate is an excellent handle for these transformations. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[8]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[11]

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Substrate | Methyl 4-bromopyrimidine-2-carboxylate | Provides the electrophilic coupling partner. |

| Boronic Acid | Aryl or Heteroaryl boronic acid/ester | Provides the nucleophilic coupling partner. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) sources | Facilitates the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[11] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80 - 120 °C | To drive the reaction to completion. |

Step-by-Step Methodology:

-

To a reaction vessel, add Methyl 4-bromopyrimidine-2-carboxylate (1.0 eq), the boronic acid (1.1 - 1.5 eq), the palladium catalyst (0.01 - 0.05 eq), and the base (2.0 - 3.0 eq).

-

Degas the solvent (e.g., by bubbling with argon for 15-30 minutes) and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This method is particularly useful for coupling a wide range of amines with aryl halides, often under milder conditions than traditional SNAr reactions.[13]

Caption: Essential components for a Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Substrate | Methyl 4-bromopyrimidine-2-carboxylate | The electrophilic partner. |

| Amine | Primary or secondary amine | The nucleophilic partner. |

| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP, etc. | The choice of ligand is crucial for reaction efficiency. |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | To deprotonate the amine in the catalytic cycle. |

| Solvent | Anhydrous, non-protic (e.g., Toluene, Dioxane) | To prevent quenching of the strong base. |

| Temperature | 80 - 110 °C | To facilitate the catalytic turnover. |

Step-by-Step Methodology:

-

In an oven-dried flask under an inert atmosphere, combine Methyl 4-bromopyrimidine-2-carboxylate (1.0 eq), the palladium precatalyst, the ligand, and the base.

-

Add the anhydrous solvent, followed by the amine (1.1 - 1.5 eq).

-

Heat the mixture to the specified temperature, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

-

Purify the product via column chromatography.

Reactivity of the 2-Carboxylate Group

While the primary focus is often on the C4-Br bond, the methyl ester at the 2-position offers a secondary site for modification. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other transformations. Pyrimidine-2-carboxylic acid derivatives are valuable building blocks in their own right, with applications in pharmaceuticals and agrochemicals.[14]

Experimental Protocol: Ester Hydrolysis

-

Dissolve Methyl 4-bromopyrimidine-2-carboxylate in a mixture of a water-miscible solvent (e.g., THF, methanol) and water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration and dry under vacuum.

Conclusion

Methyl 4-bromopyrimidine-2-carboxylate is a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. Its reactivity is dominated by the C4-Br bond, which readily undergoes nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The strategic and selective functionalization of this position, coupled with the potential for subsequent modification of the 2-carboxylate group, provides medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries for drug discovery programs. A thorough understanding of the electronic properties and reaction mechanisms outlined in this guide is essential for harnessing the full synthetic potential of this important intermediate.

References

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (n.d.).

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (n.d.).

- Pyrimidine - Wikipedia. (n.d.).

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).

- An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives - Benchchem. (n.d.).

- Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 - Benchchem. (n.d.).

- Pyrimidine-2-carboxylic acid - Chem-Impex. (n.d.).

- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (2025).

- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (n.d.).

- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Pyrimidine: Definition, Structure & Synthesis - StudySmarter. (2023).

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. (n.d.).

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - ResearchGate. (2019).

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021).

- Methyl 4-Bromopyrimidine-2-carboxylate | 1206250-40-9 | GYB25040 - Biosynth. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).

- The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate. (n.d.).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.).

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017).

- The Buchwald-Hartwig Amination Reaction - YouTube. (2012).

- Methyl 4-bromopyrimidine-2-carboxylate (C6H5BrN2O2) - PubChemLite. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.).

- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (n.d.).

- Cross-Coupling Reactions of Nitroarenes - PubMed. (2021).

- 89581-38-4(Methyl-5-bromo-2 pyrimidine carboxylate) Product Description - ChemicalBook. (n.d.).

- Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | 50593-91-4 - Sigma-Aldrich. (n.d.).

- Methyl 2-bromopyrimidine-4-carboxylate (C6H5BrN2O2) - PubChemLite. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. growingscience.com [growingscience.com]

- 4. scialert.net [scialert.net]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromopyrimidine-2-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-bromopyrimidine-2-carboxylate, a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the structural and electronic properties of the molecule to provide a thorough interpretation of its spectral characteristics.

Introduction

Methyl 4-bromopyrimidine-2-carboxylate (C₆H₅BrN₂O₂) is a substituted pyrimidine with significant potential in the synthesis of novel therapeutic agents. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a vast array of biologically active compounds. The presence of a bromine atom and a methyl ester group on the pyrimidine ring of this particular molecule offers versatile handles for chemical modification, making it a valuable intermediate in the design and synthesis of targeted therapies.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-bromopyrimidine-2-carboxylate, offering insights into the relationship between its molecular structure and its spectral output.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of Methyl 4-bromopyrimidine-2-carboxylate.

Figure 1: 2D structure of Methyl 4-bromopyrimidine-2-carboxylate.

The molecule consists of a pyrimidine ring substituted at the 4-position with a bromine atom and at the 2-position with a methyl carboxylate group. The electronegative nitrogen atoms and the bromine atom significantly influence the electronic distribution within the aromatic ring, which is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of Methyl 4-bromopyrimidine-2-carboxylate is expected to be relatively simple, showing signals for the two aromatic protons on the pyrimidine ring and the three protons of the methyl ester group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.9 - 9.1 | Doublet (d) | ~5.0 |

| H-5 | 7.7 - 7.9 | Doublet (d) | ~5.0 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Rationale for Predicted Chemical Shifts and Coupling:

-

Aromatic Protons (H-5 and H-6): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deshielding effect results in the aromatic protons resonating at a downfield chemical shift compared to benzene (δ 7.34 ppm). The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen at position 1 and the electron-withdrawing methyl carboxylate group at position 2. The proton at the 5-position (H-5) will be slightly more upfield. These two protons are adjacent and will exhibit coupling to each other, resulting in a doublet for each signal with a typical ortho-coupling constant for a six-membered heteroaromatic ring.

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively standard electronic environment and are expected to appear as a singlet in the typical region for such functional groups.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-2 | 155 - 160 |

| C-4 | 145 - 150 |

| C-6 | 158 - 162 |

| C-5 | 120 - 125 |

| -OCH₃ | 52 - 55 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6 are directly attached to nitrogen atoms and are therefore significantly deshielded, appearing at downfield chemical shifts. The bromine atom at C-4 will have a notable effect on its chemical shift. C-5, being the only carbon not directly bonded to a nitrogen, is expected to be the most upfield of the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for acquiring NMR spectra.

For detailed procedural steps, refer to standard laboratory protocols for NMR sample preparation and data acquisition.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2960 - 2850 | C-H stretch (methyl) | Medium |

| 1750 - 1730 | C=O stretch (ester) | Strong |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |

| 1300 - 1000 | C-O stretch (ester) | Strong |

| 800 - 600 | C-Br stretch | Medium to Strong |

Rationale for Predicted IR Absorptions:

-

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=O Stretching: The carbonyl group of the ester will give rise to a strong, sharp absorption band in the region of 1750-1730 cm⁻¹.

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring will result in a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretching of the ester group will produce strong absorptions in the 1300-1000 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Figure 3: Workflow for acquiring an IR spectrum of a solid sample.

For solid samples, the KBr pellet method is common. Alternatively, Attenuated Total Reflectance (ATR) can be used.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two peaks of approximately equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope and another for the molecule with the ⁸¹Br isotope.

-

m/z for C₆H₅⁷⁹BrN₂O₂ ≈ 216

-

m/z for C₆H₅⁸¹BrN₂O₂ ≈ 218

-

-

Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation of the molecule.[5] Predicted fragmentation patterns for pyrimidine derivatives often involve the loss of small, stable molecules or radicals.[3][6]

Figure 4: Predicted major fragmentation pathways for Methyl 4-bromopyrimidine-2-carboxylate.

Rationale for Predicted Fragmentation:

-

Loss of the Methoxy Radical (∙OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 185/187.

-

Loss of the Carbomethoxy Radical (∙COOCH₃): The entire methyl ester group can be lost as a radical, giving a fragment at m/z 157/159.

-

Loss of a Bromine Radical (∙Br): The carbon-bromine bond can cleave, leading to the loss of a bromine radical and a fragment at m/z 137.

-

Loss of Hydrogen Cyanide (HCN): Pyrimidine rings are known to fragment via the loss of HCN, which could occur from the molecular ion or subsequent fragment ions.

Experimental Protocol for Mass Spectrometry

Figure 5: General workflow for mass spectrometry analysis.

The choice of ionization method (e.g., Electron Ionization, Electrospray Ionization) will influence the degree of fragmentation observed.[7]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 4-bromopyrimidine-2-carboxylate. The provided data and interpretations are based on established principles of NMR, IR, and MS, and are supported by comparative data from related pyrimidine derivatives.[8][9] By understanding the expected spectral features and the underlying principles, researchers can confidently characterize this important synthetic intermediate and ensure its quality for downstream applications in drug discovery and development. The experimental protocols outlined serve as a practical reference for acquiring high-quality spectroscopic data in the laboratory.

References

- Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, vol. 4, no. 1, 2019, pp. 97-118.

-

University of Colorado Boulder. "IR Spectroscopy of Solids." Organic Chemistry at CU Boulder, [Link].

-

University of Colorado Boulder. "Acquiring an IR Spectrum." Organic Chemistry at CU Boulder, [Link].

-

Human Metabolome Database. "Pyrimidine." HMDB, [Link].

- Shkurko, O. P., and V. P. Mamaev. "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines." Chemistry of Heterocyclic Compounds, vol. 9, no. 5, 1973, pp. 645-648.

-

Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility, [Link].

-

Emory University. "Mass Spectrometry Ionization Methods." Chemistry at Emory, [Link].

-

PubChem. "Pyrimidine." PubChem, [Link].

-

ResearchGate. "IR, NMR spectral data of pyrimidine derivatives." ResearchGate, [Link].

-

ResearchGate. "FT-IR data of pyrimidine derivatives compounds." ResearchGate, [Link].

-

Semantic Scholar. "Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum." Semantic Scholar, [Link].

-

ScienceDirect. "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." ScienceDirect, [Link].

-

PubChem. "4-Bromopyrimidine." PubChem, [Link].

-

PubChemLite. "4-bromopyrimidine (C4H3BrN2)." PubChemLite, [Link].

-

Scientific Research Publishing. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." SCIRP, [Link].

-

MDPI. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." MDPI, [Link].

-

Taylor & Francis Online. "Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives." Taylor & Francis Online, [Link].

-

ResearchGate. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." ResearchGate, [Link].

-

Canadian Science Publishing. "The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives." Canadian Science Publishing, [Link].

-

J-STAGE. "The Mass Spectra of Pyrido[2,3-d]pyrimidines." J-STAGE, [Link].

-

PubMed Central (PMC). "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers." NIH, [Link].

-

ResearchGate. "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." ResearchGate, [Link].

-

IOSR Journals. "Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives." IOSR Journal of Applied Chemistry, [Link].

-

YouTube. "mass spectrum & fragmentation of 1-bromobutane." YouTube, [Link].

-

ResearchGate. "The mass spectra of pyrimidine measured in coincidence with resonant..." ResearchGate, [Link].

-

PubMed Central (PMC). "Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations." NIH, [Link].

-

ResearchGate. "Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals." ResearchGate, [Link].

-

PubMed Central (PMC). "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." NIH, [Link].

-

Research India Publications. "Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine." Research India Publications, [Link].

-

ACS Publications. "The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution." The Journal of Physical Chemistry, [Link].

-

ACS Publications. "Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines." Journal of the American Chemical Society, [Link].

-

Semantic Scholar. "Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum." ijirset, [Link].

-

ResearchGate. "13C NMR spectra of synthesized model compound 4f." ResearchGate, [Link].

-

ResearchGate. "The molecular structure of pyrimidine (a), its corresponding 13 C and..." ResearchGate, [Link].

-

Semantic Scholar. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Semantic Scholar, [Link].

-

ResearchGate. "13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a." ResearchGate, [Link].

-

Human Metabolome Database. "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888)." HMDB, [Link].

-

PubChem. "Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate." PubChem, [Link].

-

Royal Society of Chemistry. "Supporting Information." RSC, [Link].

-

ScienceDirect. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." ScienceDirect, [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361)." HMDB, [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. article.sapub.org [article.sapub.org]

- 4. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361) [hmdb.ca]

- 6. iosrjournals.org [iosrjournals.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

commercial availability and suppliers of Methyl 4-bromopyrimidine-2-carboxylate

An In-Depth Technical Guide to Methyl 4-bromopyrimidine-2-carboxylate for Advanced Research

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As an electron-rich aromatic heterocycle, it is a critical building block of DNA and RNA, granting it inherent biocompatibility and diverse molecular interaction capabilities[1]. The pyrimidine scaffold's ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems, like phenyl rings, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates[1]. This versatility has led to its widespread incorporation into therapeutics across a vast range of applications, including oncology, immunology, and neurology[1].

Methyl 4-bromopyrimidine-2-carboxylate (CAS No. 1206250-40-9) is a specialized heterocyclic building block that offers researchers two distinct and orthogonally reactive sites: a bromine atom at the 4-position, prime for metal-catalyzed cross-coupling reactions, and a methyl ester at the 2-position, which can be readily modified. This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures and performing lead optimization in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, commercial availability, and safe handling protocols.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and research. Methyl 4-bromopyrimidine-2-carboxylate is a solid at room temperature, and its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of Methyl 4-bromopyrimidine-2-carboxylate

| Property | Value | Source(s) |

| CAS Number | 1206250-40-9 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| IUPAC Name | methyl 4-bromopyrimidine-2-carboxylate | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| SMILES | COC(=O)C1=NC=CC(=N1)Br | [2][4] |

| InChI Key | WOCGLGITKPNEFI-UHFFFAOYSA-N | [3][4] |

The following diagram illustrates the chemical structure and numbering of Methyl 4-bromopyrimidine-2-carboxylate.

Caption: Structure of Methyl 4-bromopyrimidine-2-carboxylate.

Synthesis and Reactivity

Synthetic Approach

While specific, scaled-up syntheses for Methyl 4-bromopyrimidine-2-carboxylate are proprietary to manufacturers, general methods for producing 4-bromopyrimidines offer a reliable blueprint. A robust and straightforward one-pot method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide[5]. This acid-catalyzed reaction leverages the enhanced reactivity of nitriles towards nucleophiles, providing an attractive and efficient alternative to multi-step brominations of hydroxypyrimidine precursors[5].

Proposed Synthetic Workflow: The following diagram outlines a generalized, logical workflow for the synthesis of functionalized pyrimidines, starting from a suitable precursor and incorporating the key bromination and esterification steps.

Caption: Synthetic workflow from precursor to a diversified drug candidate.

Chemical Reactivity

The utility of Methyl 4-bromopyrimidine-2-carboxylate stems from its two primary reactive handles:

-

The 4-Bromo Substituent: The bromine atom at the C4 position is an excellent leaving group, making it the primary site for introducing molecular diversity. It is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6] This allows for the precise installation of a wide array of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

The 2-Carboxylate Group: The methyl ester at the C2 position offers a secondary site for modification. It can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups. This provides an additional vector for modifying the molecule's properties, such as solubility, metabolic stability, or target engagement.[6]

Applications in Drug Discovery and Research

As a functionalized building block, Methyl 4-bromopyrimidine-2-carboxylate is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs. The pyrimidine core is prevalent in molecules targeting a wide range of biological pathways. For instance, bromopyrimidine cores are frequently found in kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6]

The strategic placement of the bromo and ester groups allows for a programmed, regioselective synthesis. A researcher can first perform a cross-coupling reaction at the C4 position to install a key pharmacophore element and then modify the C2 ester to fine-tune the molecule's physicochemical properties or add a secondary binding motif. This logical approach is invaluable for efficient lead optimization.

Commercial Availability and Sourcing

Methyl 4-bromopyrimidine-2-carboxylate is available for research purposes from several specialized chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive quality control documentation, including purity analysis (e.g., by NMR or HPLC).

Table 2: Selected Suppliers of Methyl 4-bromopyrimidine-2-carboxylate (CAS 1206250-40-9)

| Supplier | Product Number / Reference | Purity | Available Quantities | Notes |

| Biosynth | GYB25040 | Not specified, sold as reference standard | Inquire | For pharmaceutical testing purposes only[2]. |

| CymitQuimica | IN-DA008Z2M | 98% | 100mg, 250mg, 1g, 5g, 10g | Product intended for laboratory use only[3]. |

| Indagoo (via CymitQuimica) | IN-DA008Z2M | 98% | 100mg, 250mg, 1g, 5g, 10g | Brand distributed by CymitQuimica[3]. |

Note: Availability and catalog details are subject to change. Researchers should verify information directly with the suppliers.

Safety, Handling, and Storage

As with any brominated organic compound, proper safety protocols must be strictly followed when handling Methyl 4-bromopyrimidine-2-carboxylate. While a specific Safety Data Sheet (SDS) for this exact isomer was not found, data from closely related bromopyrimidine compounds indicate a consistent hazard profile.

Hazard Identification

Based on analogous compounds, this chemical should be treated as hazardous. Key hazard statements include:

-

May cause respiratory irritation (H335)[6].

-

Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[7].

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8][9]. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards[9].

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure[8][11]. Wash hands thoroughly after handling.[8]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator[11].

-

General Hygiene: Avoid contact with skin, eyes, and clothing[8]. Do not eat, drink, or smoke when using this product[8].

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place[9].

-

Container: Keep the container tightly closed to prevent moisture ingress and degradation[8][9].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition[8][11].

Conclusion

Methyl 4-bromopyrimidine-2-carboxylate is a high-value synthetic intermediate that provides an efficient entry point to a diverse range of complex molecules. Its dual-functional nature, with distinct sites for cross-coupling and ester modification, allows for a logical and powerful approach to library synthesis and lead optimization in drug discovery. While specific application data for this isomer is limited in public literature, its structural motifs are highly relevant to established pharmacophores. By sourcing from reputable suppliers and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to advance their scientific programs.

References

-

Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]

-

SynZeal. Safety Data Sheet (Methyl 2-(4-bromophenyl)acetate). [Link]

-

Singh, I., & Kaur, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. [Link]

-

USA Chemical Suppliers. methyl 2-bromopyridine-4-carboxylate suppliers USA. [Link]

-

PubChemLite. Methyl 4-bromopyrimidine-2-carboxylate (C6H5BrN2O2). [Link]

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(21), 3933. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

-

Aribo Biotechnology. 149849-92-3 | 4-Pyrimidinecarboxylic acid, 2-chloro-. [Link]

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-Bromopyrimidine-2-carboxylate | 1206250-40-9 | GYB25040 [biosynth.com]

- 3. Methyl 4-bromopyrimidine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - Methyl 4-bromopyrimidine-2-carboxylate (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

- 7. synzeal.com [synzeal.com]

- 8. aksci.com [aksci.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methyl 4-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Chemical Researchers

Introduction

Methyl 4-bromopyrimidine-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive bromine atom and a modifiable ester group on the pyrimidine core, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. The pyrimidine ring itself is a privileged structure in pharmacology, present in numerous approved drugs across various therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides an in-depth analysis of the molecular characteristics, synthesis, reactivity, and applications of Methyl 4-bromopyrimidine-2-carboxylate, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is critical for its effective application in synthesis and process development. The key molecular and physicochemical characteristics of Methyl 4-bromopyrimidine-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][4][5] |

| Molecular Weight | 217.02 g/mol | [3][6] |

| CAS Number | 1206250-40-9 | [3][6] |

| Appearance | Solid | [3][4] |

| Boiling Point | 314.4 °C | [6] |

| InChI Key | WOCGLGITKPNEFI-UHFFFAOYSA-N | [3][4] |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of Methyl 4-bromopyrimidine-2-carboxylate are central to its utility.

Synthetic Approaches

While specific, detailed synthetic procedures for Methyl 4-bromopyrimidine-2-carboxylate are not extensively documented in readily available literature, general methods for the synthesis of 4-bromopyrimidines provide a viable synthetic strategy. One such approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[7] This method offers a direct, one-pot synthesis of the 4-bromopyrimidine core.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 4-bromopyrimidines.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 4-bromopyrimidine-2-carboxylate is dominated by the two functional groups attached to the pyrimidine ring: the bromine atom at the C4 position and the methyl ester at the C2 position.

-